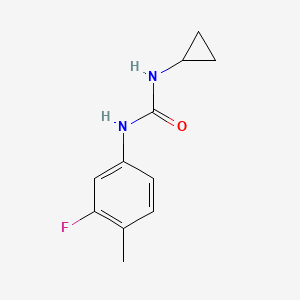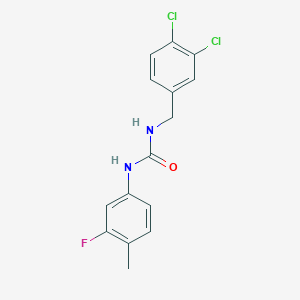![molecular formula C18H22N2O4S B4284192 N-[3-(METHYLSULFANYL)PHENYL]-N'-(3,4,5-TRIMETHOXYBENZYL)UREA](/img/structure/B4284192.png)
N-[3-(METHYLSULFANYL)PHENYL]-N'-(3,4,5-TRIMETHOXYBENZYL)UREA
Overview
Description
N-[3-(methylthio)phenyl]-N’-(3,4,5-trimethoxybenzyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea linkage between a 3-(methylthio)phenyl group and a 3,4,5-trimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylthio)phenyl]-N’-(3,4,5-trimethoxybenzyl)urea typically involves the reaction of 3-(methylthio)aniline with 3,4,5-trimethoxybenzyl isocyanate. The reaction is carried out under anhydrous conditions in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylthio)phenyl]-N’-(3,4,5-trimethoxybenzyl)urea can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, sulfonic acid derivatives, halogenated compounds
Scientific Research Applications
N-[3-(methylthio)phenyl]-N’-(3,4,5-trimethoxybenzyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or other biochemical interactions.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(methylthio)phenyl]-N’-(3,4,5-trimethoxybenzyl)urea would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the methylthio and trimethoxy groups can influence its binding affinity and specificity. The urea linkage may also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
- 4-(methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate
- 1-(4-(methylthio)phenyl)-3-(2,4,5-trimethylphenyl)urea
- N2-methyl-5-(3,4,5-trimethoxybenzyl)pyrimidine-2,4-diamine
Uniqueness
N-[3-(methylthio)phenyl]-N’-(3,4,5-trimethoxybenzyl)urea is unique due to the specific combination of functional groups it possesses. The presence of both the methylthio and trimethoxy groups can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3-methylsulfanylphenyl)-3-[(3,4,5-trimethoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-22-15-8-12(9-16(23-2)17(15)24-3)11-19-18(21)20-13-6-5-7-14(10-13)25-4/h5-10H,11H2,1-4H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTPRKOLFLJTBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNC(=O)NC2=CC(=CC=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(methylsulfanyl)phenyl]-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B4284119.png)
![METHYL 3-({[(3-MORPHOLINOPROPYL)AMINO]CARBONYL}AMINO)-2-THIOPHENECARBOXYLATE](/img/structure/B4284126.png)
![4-methyl-N-[3-(methylsulfanyl)phenyl]piperazine-1-carboxamide](/img/structure/B4284130.png)
![4-[(2-CHLORO-4-FLUOROPHENYL)METHYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4284134.png)
![2-ethyl-5-methyl-5'-phenyl-3'-[2-(1H-1,2,3-triazol-5-ylthio)ethyl]-3H,3'H-4,4'-biimidazole](/img/structure/B4284141.png)
![4-[(4-FLUOROPHENYL)METHYL]-N-[3-(METHYLSULFANYL)PHENYL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4284149.png)
![N-[1-(4-ETHYLPHENYL)ETHYL]-N'-[3-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B4284152.png)
![N-(4-ETHYLCYCLOHEXYL)-N'-[3-(METHYLSULFANYL)PHENYL]UREA](/img/structure/B4284154.png)
![N-[3-(METHYLSULFANYL)PHENYL]-N'-PHENETHYLUREA](/img/structure/B4284170.png)
![1-[3-(Methylsulfanyl)phenyl]-3-(4-phenylbutan-2-yl)urea](/img/structure/B4284171.png)
![1-(2,3-Dimethylcyclohexyl)-3-[3-(methylsulfanyl)phenyl]urea](/img/structure/B4284176.png)
![N-[3-(dimethylamino)propyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4284197.png)


